molecular formula C10H20ClF B1670039 1-Chloro-10-fluorodecane CAS No. 334-62-3

1-Chloro-10-fluorodecane

Cat. No. B1670039
CAS RN: 334-62-3
M. Wt: 194.72 g/mol
InChI Key: JKRRVZFDRHWMMB-UHFFFAOYSA-N
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Description

1-Chloro-10-fluorodecane is an organic compound with the chemical formula C10H20ClF . It is a colorless liquid with a special smell . The 1-Chloro-10-fluorodecane molecule contains a total of 31 bond(s). There are 11 non-H bond(s) and 7 rotatable bond(s) .


Synthesis Analysis

1-Chloro-10-fluorodecane can be prepared by reacting 1-chlorodecane with hydrogen fluoride (HF). The reaction is generally carried out at a relatively low temperature, usually under acidic conditions .


Molecular Structure Analysis

The 1-Chloro-10-fluorodecane molecule consists of 20 Hydrogen atom(s), 10 Carbon atom(s), 1 Fluorine atom(s) and 1 Chlorine atom(s) - a total of 32 atom(s) . The molecular weight of 1-Chloro-10-fluorodecane is determined by the sum of the atomic weights of each constituent element multiplied by the number of atoms .

Scientific Research Applications

Synthesis of Fluorinated Compounds

1-Chloro-10-fluorodecane plays a role in the synthesis of various fluorinated compounds. For instance, Sattler and Haufe (1994) synthesized 10-fluorodecan-9-olide, a monofluorinated analogue of (±)-phoracantholide, using a five-step sequence that begins with 9-decenoic acid, highlighting the compound's utility in creating novel fluorinated fatty acid derivatives (Sattler & Haufe, 1994). This showcases its application in organic chemistry for synthesizing structurally unique molecules.

Chemical Reactions and Transformations

1-Chloro-10-fluorodecane is also involved in various chemical reactions and transformations. Müller et al. (1978) described its use in reactions involving benzocyclopropenes, highlighting the selective transformation capabilities of compounds with similar structures (Müller et al., 1978).

Environmental and Analytical Applications

In the environmental science domain, Pon and Semprini (2004) studied 1-Chloro-1-fluoroethene, a related compound, as a reactive tracer to quantify the anaerobic transformation of vinyl chloride, demonstrating its potential in environmental monitoring and analysis (Pon & Semprini, 2004).

Material Science and Engineering

In material science, the study of long-chain haloalkanes like 1-chloro-10-fluorodecane contributes to understanding surface interactions, as shown by Dobrin et al. (2006), who used scanning tunneling microscopy to examine the adsorption of similar compounds on silicon surfaces (Dobrin et al., 2006). This research is crucial for developing advanced materials and nanotechnology applications.

Safety and Hazards

1-Chloro-10-fluorodecane is a flammable liquid that poses a potential fire and explosion risk . In case of inhalation or contact with skin or eyes, it is recommended to move the victim into fresh air, give oxygen if breathing is difficult, give artificial respiration and consult a doctor immediately if not breathing . It is also advised to take off contaminated clothing immediately, wash off with soap and plenty of water, and consult a doctor .

properties

IUPAC Name

1-chloro-10-fluorodecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20ClF/c11-9-7-5-3-1-2-4-6-8-10-12/h1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKRRVZFDRHWMMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCCl)CCCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10187038
Record name Decane, 1-chloro-10-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10187038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

334-62-3
Record name Decane, 1-chloro-10-fluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000334623
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Decane, 1-chloro-10-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10187038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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